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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)benzoic acid

Cat. No.: B047654 Get Quote

CAS Number: 1877-71-0

This technical guide provides a comprehensive overview of 3-(methoxycarbonyl)benzoic
acid, a versatile bifunctional molecule utilized by researchers, scientists, and professionals in

drug development and organic synthesis. This document details its chemical and physical

properties, spectral information, synthesis protocols, and its applications as a key building block

in the creation of complex molecules.

Chemical and Physical Properties
3-(Methoxycarbonyl)benzoic acid, also known as monomethyl isophthalate or 3-

carbomethoxybenzoic acid, is an aromatic compound containing both a carboxylic acid and a

methyl ester functional group.[1][2] This substitution pattern makes it a valuable intermediate,

allowing for selective chemical modifications at two distinct positions on the benzene ring.

Table 1: Physicochemical Properties of 3-(Methoxycarbonyl)benzoic acid
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Property Value Source(s)

CAS Number 1877-71-0 [1][2]

Molecular Formula C₉H₈O₄ [1][2]

Molecular Weight 180.16 g/mol [1]

IUPAC Name
3-(methoxycarbonyl)benzoic

acid
[1]

Synonyms

mono-Methyl isophthalate,

Isophthalic acid monomethyl

ester, 3-Carbomethoxybenzoic

acid

[1]

Appearance White to off-white solid/powder [3] (analog)

Melting Point 194-196 °C Vendor Data

pKa Estimated ~3.5-4.0 Theoretical

LogP (predicted) 1.8 [4]

Note: Some physical properties are based on data for structurally similar compounds or typical

vendor specifications.

Table 2: Solubility Profile

Solvent Solubility Notes

Water
Slightly soluble, especially in

hot water.

Benzoic acid solubility is low in

cold water.

Methanol Soluble [3] (analog)

Ethanol Soluble [3] (analog)

Dimethyl Sulfoxide (DMSO) Soluble [3] (analog)

Dimethylformamide (DMF) Soluble [5] (analog)
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Spectral Data
The structural features of 3-(methoxycarbonyl)benzoic acid can be confirmed through

various spectroscopic techniques.

Table 3: Key Spectroscopic Data

Technique Key Features and Peaks

¹H NMR

Aromatic protons (multiplets, ~7.5-8.5 ppm),

Methyl ester protons (singlet, ~3.9 ppm),

Carboxylic acid proton (broad singlet, >10 ppm).

¹³C NMR

Carbonyl carbons (ester and acid, ~165-170

ppm), Aromatic carbons (~128-135 ppm),

Methyl carbon (~52 ppm).[1]

Infrared (IR) Spectroscopy

Broad O-H stretch (carboxylic acid, ~2500-3300

cm⁻¹), Strong C=O stretch (ester and acid,

~1680-1730 cm⁻¹), Aromatic C=C stretches

(~1400-1600 cm⁻¹).[1]

Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 180.[1]

Synthesis and Experimental Protocols
3-(Methoxycarbonyl)benzoic acid is typically synthesized via the selective mono-

esterification of isophthalic acid. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 3-
(Methoxycarbonyl)benzoic acid from Isophthalic Acid
Objective: To synthesize 3-(methoxycarbonyl)benzoic acid through Fischer esterification of

isophthalic acid.

Materials:

Isophthalic acid
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Methanol (anhydrous)

Sulfuric acid (concentrated)

Sodium bicarbonate (saturated aqueous solution)

Hydrochloric acid (1M)

Dichloromethane or Ethyl Acetate

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, suspend isophthalic acid (1 equivalent) in anhydrous methanol (10-20 mL per

gram of acid).

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx.

0.05-0.1 equivalents) to the stirring suspension.

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be

monitored by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester

and di-ester products. The goal is to maximize the formation of the desired mono-ester.

Workup: After cooling to room temperature, remove the bulk of the methanol using a rotary

evaporator.

Extraction: Dilute the residue with water and extract with an organic solvent such as

dichloromethane or ethyl acetate. To separate the desired product from unreacted diacid and

the diester byproduct, perform a liquid-liquid extraction.

Wash the organic layer with a saturated sodium bicarbonate solution. The desired 3-
(methoxycarbonyl)benzoic acid will be deprotonated and move to the aqueous layer,

while the diester byproduct remains in the organic layer.
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Separate the aqueous layer.

Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until a white

precipitate forms (pH ~2-3).

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry

under vacuum. The product can be further purified by recrystallization from a suitable solvent

system (e.g., methanol/water).

Applications in Drug Discovery and Organic
Synthesis
The bifunctional nature of 3-(methoxycarbonyl)benzoic acid makes it a valuable scaffold in

medicinal chemistry and a versatile intermediate in multi-step organic synthesis. Benzoic acid

derivatives are known to exhibit a wide range of biological activities, including antimicrobial and

anticancer properties.[6][7] The distinct reactivity of the carboxylic acid and the methyl ester

allows for sequential and controlled modifications.

Amide Coupling: The carboxylic acid can be readily converted to an amide via coupling with

various amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt).

Ester Modification: The methyl ester can be hydrolyzed to the corresponding diacid or

converted to other esters via transesterification. It can also be reduced to an alcohol.

This orthogonality is critical in building complex molecular architectures, such as in the

synthesis of kinase inhibitors or other targeted therapeutic agents.

Workflow for a Synthetic Application
The following diagram illustrates a typical synthetic workflow utilizing 3-
(methoxycarbonyl)benzoic acid as a starting material for creating a more complex, drug-like

molecule.
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Caption: Synthetic workflow using 3-(methoxycarbonyl)benzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

